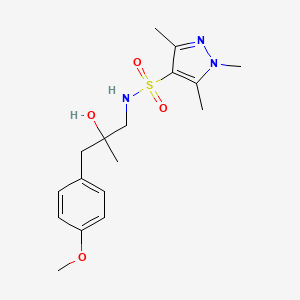
2-(2,4-difluorophenyl)-N-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-difluorophenyl)-N-methylpropan-1-amine, also known as 2,4-difluoroamphetamine (2,4-DFA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Hole Transporting and Emitting Materials
A novel compound featuring the 2,4-difluorophenyl-functionalized triphenylamine structure has been synthesized and utilized as hole-injecting/hole-transporting layers (HTL/HIL) in organic light-emitting devices (OLEDs). This compound, due to the incorporation of strong electron-withdrawing fluorinated substituents, exhibits improved performance in OLEDs, including enhanced current efficiency and luminance. The introduction of fluorinated substituents has been shown to effectively modulate holes mobility, balancing the injected carriers in the devices and leading to superior device performance (Li et al., 2012).
Photopolymerization Initiators
Research into nitroxide-mediated photopolymerization (NMP) has identified a new class of compounds with the potential to act as photoiniters. These compounds, bearing chromophore groups directly linked to the aminoxyl function, exhibit significant potential in initiating polymerization under UV irradiation. Their photochemical properties allow for the generation of radicals necessary for polymerization, offering a pathway for the development of novel photopolymerization processes (Guillaneuf et al., 2010).
Synthesis and Biological Activity
The synthesis and evaluation of thiazol-2-amine derivatives, incorporating the 2,4-difluorophenyl unit alongside the 1H-1,2,4-triazole moiety, have been reported. These compounds display varied antifungal and plant growth-regulatory activities, highlighting the utility of the 2,4-difluorophenyl motif in the development of new agricultural and pharmaceutical agents (Liu et al., 2011).
CO2 Capture
Amine-based solvents, notably 2-amino-2-methylpropanol (AMP), are under investigation for their efficiency in carbon dioxide capture. Comparative studies with conventional solvents like monoethanolamine (MEA) suggest that AMP could offer reduced energy requirements and solvent consumption in CO2 capture processes, underscoring the potential of amine-based solvents in addressing environmental concerns (Hüser et al., 2017).
Advanced Material Science
The development of fluorinated polyimides from novel diamine monomers, including the 2,4-difluorophenyl motif, has been explored. These materials exhibit remarkable solubility in organic solvents, low dielectric constants, and excellent thermal stability. Their properties are advantageous for applications in electronics and optoelectronics, where materials with specific electrical and thermal characteristics are required (Chung & Hsiao, 2008).
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13-2)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMXCTBFUADEQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Bromobenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B2628469.png)




![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2628478.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2628483.png)
![3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2628484.png)

![3-Bromo-5-chlorofuro[3,2-b]pyridine](/img/structure/B2628486.png)

